molecular formula C19H14FNOS B2529651 (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one CAS No. 478065-16-6

(2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one

Cat. No.: B2529651
CAS No.: 478065-16-6
M. Wt: 323.39
InChI Key: UZTYJOISKUWWJX-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, anti-inflammatory, and anticancer activities. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as improved thermal stability and enhanced mechanical strength.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2-(methylsulfanyl)quinoline-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline derivatives with oxidized side chains.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, its interaction with microbial enzymes can disrupt essential processes in pathogens, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one
  • (2E)-1-(4-bromophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one
  • (2E)-1-(4-methylphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one

Uniqueness

Compared to its analogs, (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNOS/c1-23-19-15(12-14-4-2-3-5-17(14)21-19)8-11-18(22)13-6-9-16(20)10-7-13/h2-12H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTYJOISKUWWJX-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1C=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=CC=CC=C2C=C1/C=C/C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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